REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][CH3:16])=[C:6]([C:8](O)([CH3:13])[C:9]([F:12])([F:11])[F:10])[CH:7]=1.S(Cl)([Cl:19])=O.N1C=CC=CC=1.C(=O)(O)[O-].[Na+]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][CH3:16])=[C:6]([C:8]([Cl:19])([CH3:13])[C:9]([F:12])([F:11])[F:10])[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C(C(F)(F)F)(C)O)OC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
19.1 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
a mixture of product
|
Type
|
CUSTOM
|
Details
|
this was used in the following step without additional purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)OC)C(C(F)(F)F)(C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |